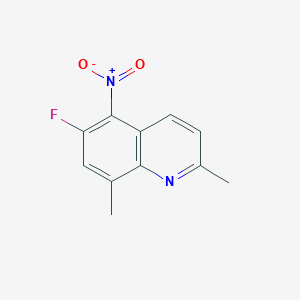

6-Fluoro-2,8-dimethyl-5-nitroquinoline

Beschreibung

Significance of Quinoline (B57606) Scaffold in Advanced Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. smolecule.comachmem.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. evitachem.comfordham.edu The structural rigidity and the presence of a nitrogen heteroatom provide a unique electronic and spatial arrangement that facilitates interactions with a wide array of biological targets, including enzymes and receptors. nih.gov

The versatility of the quinoline ring system allows it to serve as the foundational structure for agents with diverse therapeutic applications, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral activities. smolecule.comevitachem.com Its chemical nature permits various substitution reactions, enabling chemists to systematically modify its properties to enhance efficacy, selectivity, and pharmacokinetic profiles. nih.gov This inherent adaptability ensures that the quinoline scaffold remains a focal point for the development of novel therapeutic agents and functional materials. fordham.edu

The Unique Role of Poly-substituted Quinoline Derivatives

The introduction of different functional groups allows for the modulation of several key parameters:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the ring system, influencing the molecule's reactivity and its ability to participate in hydrogen bonding or π-stacking interactions with biological targets. nih.gov

Steric Properties: The size and shape of substituents can dictate the molecule's conformation and its steric compatibility with the binding sites of proteins.

Lipophilicity and Solubility: Substituents can be chosen to balance the molecule's water solubility and its ability to cross lipid membranes, which is crucial for bioavailability.

For instance, the introduction of a fluorine atom can enhance metabolic stability and membrane permeability, while a nitro group can act as a potent pharmacophore, often associated with antimicrobial or antineoplastic activity through redox-mediated mechanisms. nih.govevitachem.com The addition of alkyl groups, such as methyl, can influence solubility and steric interactions. The synthesis of such complex molecules often involves multi-step reaction sequences, including classical methods like the Skraup or Friedländer synthesis, followed by specific functional group interconversions. fordham.edunih.gov

Rationale for Comprehensive Research on 6-Fluoro-2,8-dimethyl-5-nitroquinoline

The specific arrangement of substituents in this compound provides a strong rationale for its investigation as a candidate for novel applications. While direct research on this exact molecule is not extensively documented in public literature, its structure represents a deliberate convergence of functional groups known to impart significant biological and chemical properties.

The rationale for its study is built on the anticipated synergistic or additive effects of its components:

6-Fluoro Group: Fluorine substitution at the C6 position is a common strategy in medicinal chemistry. The high electronegativity of fluorine can alter the acidity of nearby protons and influence the molecule's binding affinity to target proteins. It is also known to block metabolic oxidation at that position, potentially increasing the compound's biological half-life.

5-Nitro Group: The nitro group at the C5 position is a strong electron-withdrawing group, which significantly impacts the electronic character of the entire ring system. Nitroaromatic compounds are well-known for their redox activity and are key components in several antimicrobial and antiprotozoal drugs, where they can be bioreductively activated to produce cytotoxic radical species. nih.govmdpi.com Its placement adjacent to the fluoro group creates a unique electronic environment.

2,8-Dimethyl Groups: The methyl group at the C2 position (the quinaldine (B1664567) configuration) is a common feature. The methyl group at C8, however, introduces significant steric hindrance that can influence the planarity of the molecule and the orientation of adjacent groups, such as the nitro group at C5. This steric influence can be critical for selectivity towards specific biological targets.

The combination of a fluorine atom, two methyl groups, and a nitro group on a quinoline scaffold suggests a compound designed for high potency and specific biological interactions. Research into its synthesis, characterization, and biological evaluation is warranted to explore its potential as, for example, a novel antimicrobial agent, an antineoplastic compound, or a molecular probe for biological systems. The data from such studies would provide valuable insights into the structure-activity relationships of polysubstituted quinolines.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Fluoro-2-methyl-5-nitroquinoline | C₁₀H₇FN₂O₂ | 206.17 | 79821-10-6 |

| 6-Fluoro-2,5-dimethyl-8-nitroquinoline | C₁₁H₉FN₂O₂ | 220.20 | 1152547-87-9 |

| 6-Fluoro-2,8-dimethylquinolin-5-ol | C₁₁H₁₀FNO | 191.20 | Not Available |

| 5-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 607-34-1 |

| 6-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 1128-61-6 |

Note: Data for this compound is not available in public databases and is inferred based on its constituent parts.

Table 2: Anticipated Contribution of Substituents in this compound

| Substituent | Position | Potential Influence on Properties |

| Fluoro | 6 | Enhances metabolic stability, increases lipophilicity, modulates electronic properties. |

| Nitro | 5 | Strong electron-withdrawing group, potential pharmacophore for antimicrobial/antineoplastic activity via redox cycling. |

| Methyl | 2 | Influences solubility and basicity of the quinoline nitrogen. |

| Methyl | 8 | Introduces steric hindrance, potentially affecting molecular planarity and target selectivity. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H9FN2O2 |

|---|---|

Molekulargewicht |

220.20 g/mol |

IUPAC-Name |

6-fluoro-2,8-dimethyl-5-nitroquinoline |

InChI |

InChI=1S/C11H9FN2O2/c1-6-5-9(12)11(14(15)16)8-4-3-7(2)13-10(6)8/h3-5H,1-2H3 |

InChI-Schlüssel |

KUSFOGDOOZXKCB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2C)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Strategies for 6 Fluoro 2,8 Dimethyl 5 Nitroquinoline

Classical and Contemporary Quinoline (B57606) Synthesis Approaches

For over a century, a set of named reactions has formed the foundation of quinoline synthesis. researchgate.net These methods typically involve the condensation of aniline (B41778) derivatives with carbonyl compounds under acidic or thermal conditions. While powerful, their application to complex targets like 6-Fluoro-2,8-dimethyl-5-nitroquinoline can be limited by harsh conditions and lack of regiocontrol.

Friedländer Condensation and its Modifications

The Friedländer synthesis is a widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jptcp.com The reaction, which can be catalyzed by acids or bases, directly yields the corresponding substituted quinoline. jptcp.comacs.org

To synthesize this compound via this method, a potential precursor would be 2-amino-5-fluoro-6-nitro-3-methylacetophenone. This precursor would then be reacted with a compound providing the C2-methyl and C3-hydrogen, such as acetone (B3395972). The primary challenge in this approach lies in the multi-step synthesis of the highly substituted 2-aminoaryl ketone, which is not commercially available and would require a dedicated synthetic effort.

Key Features of the Friedländer Synthesis:

Reactants: 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group.

Conditions: Can be promoted by acid, base, or heat. jptcp.com

Advantage: Direct formation of the quinoline ring.

Limitation for Target Compound: Availability of the appropriately substituted 2-aminoaryl ketone precursor.

Recent modifications have focused on developing milder conditions and expanding the substrate scope, including the use of solvent-free reactions assisted by reagents like poly(phosphoric acid). acs.org

Skraup and Doebner-Miller Reactions in Substituted Quinoline Synthesis

The Skraup and the related Doebner-Miller reactions are classic methods for quinoline synthesis that start from anilines. wikipedia.orgiipseries.org The Skraup synthesis involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene), while the Doebner-Miller reaction uses α,β-unsaturated aldehydes or ketones. jptcp.comwikipedia.org These reactions are mechanistically related and proceed through a conjugate addition of the aniline, followed by cyclization and oxidation. nih.gov

For the synthesis of this compound, a plausible starting material would be 3-fluoro-2-methyl-4-nitroaniline. This aniline derivative could be reacted with crotonaldehyde (B89634) (for the Doebner-Miller reaction) to construct the pyridine (B92270) ring.

However, these reactions often require harsh conditions (strong acids, high temperatures) and can suffer from regioselectivity issues, particularly with substituted anilines. acs.org Despite these drawbacks, improvements have been developed, such as using acrolein diethyl acetal (B89532) as a stable precursor for the α,β-unsaturated aldehyde in a monophasic, solvent-free medium, which has been shown to be effective for various substituted anilines. lookchem.com

| Aniline Substrate | Annulation Partner | Conditions | Quinoline Product | Yield (%) | Reference |

| Aniline | Acrolein diethyl acetal | 6N HCl, 110 °C | Quinoline | 66 | lookchem.com |

| 4-Fluoroaniline | Acrolein diethyl acetal | 6N HCl, 110 °C | 6-Fluoroquinoline | 78 | lookchem.com |

| 2-Bromo-4-fluoroaniline | Acrolein diethyl acetal | 6N HCl, 110 °C | 8-Bromo-6-fluoroquinoline | 55 | lookchem.com |

| 2-Nitroaniline | Crotonaldehyde | HCl, Toluene | 2-Methyl-8-nitroquinoline | - | nih.gov |

This table illustrates the general applicability of the Doebner-Miller reaction to synthesize substituted quinolines. The synthesis of the specific target compound would require the corresponding substituted aniline.

Conrad-Limpach and Pfitzinger Methodologies

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or substituted isatins with a carbonyl compound in the presence of a base. jptcp.comiipseries.org For the target compound, this would necessitate the synthesis of a 5-fluoro-7-methyl-4-nitroisatin. The subsequent reaction with a carbonyl compound like acetone would be followed by a decarboxylation step to remove the C4-carboxyl group. The synthesis of the required highly substituted isatin precursor is a significant hurdle for this approach.

Advanced Synthetic Methodologies for Substituted Quinoline Systems

Modern synthetic chemistry offers more sophisticated and often milder alternatives to the classical methods. These advanced strategies, including metal-catalyzed C-H activation and oxidative cyclizations, provide powerful tools for constructing complex heterocyclic systems with high efficiency and selectivity. mdpi.comnih.gov

Metal-Catalyzed C-H Activation and Annulation Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of heterocyclic compounds like quinoline. nih.govnih.gov This approach can be used to either build the quinoline scaffold or to introduce substituents onto a pre-formed quinoline ring. acs.orgacs.org

One potential strategy for synthesizing this compound could involve the initial synthesis of 6-fluoro-2,8-dimethylquinoline (B1442680) using a classical method, followed by a regioselective C-H nitration at the C5 position. However, directing nitration specifically to C5 in the presence of other positions can be challenging.

A more direct approach involves the annulation of a substituted aniline with an alkyne. For example, palladium or rhodium catalysts can mediate the coupling of anilines with alkynes to construct the quinoline core. The use of directing groups on the aniline can control the regioselectivity of the cyclization. For instance, quinoline N-oxides can act as substrates where the N-oxide group directs functionalization to the C8 position. acs.org After the reaction, the N-oxide can be removed.

| Catalyst System | Reaction Type | Position Functionalized | Reference |

| Rh(III) | Amide-directed C-H heteroarylation | C3 | acs.org |

| Co(III) | N-oxide directed C-H olefination/oxyarylation | C8 | rsc.org |

| Fe | N-oxide directed C-H alkenylation | C2 | rsc.org |

| Pd(II) | Dual C-H bond activation (with ethers) | C2 | nih.gov |

This table summarizes various metal-catalyzed C-H functionalization reactions on the quinoline scaffold, highlighting the potential for regioselective substitution.

Oxidative Cyclization and Dehydrogenation Approaches

Oxidative cyclization methods provide an efficient means to synthesize quinolines from readily available starting materials, often under milder conditions than classical syntheses. mdpi.com These reactions typically involve the formation of a dihydroquinoline intermediate, which is then oxidized in situ to the aromatic quinoline. organic-chemistry.org

A variety of protocols exist, such as the cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. acs.org A plausible route to the target compound could involve the reaction of a suitably substituted 2-aminobenzyl alcohol with a ketone under oxidative conditions. Another strategy is the oxidative annulation of anilines with other partners. For example, the reaction of anilines with two molecules of an aldehyde can yield quinolines, with air often serving as the terminal oxidant. organic-chemistry.org

Recent advances have focused on environmentally benign methods, utilizing catalysts like titanium dioxide with visible light and oxygen as a green oxidant for the dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org Similarly, the use of DMSO as both a solvent and an oxidant in the presence of a base has been reported for the synthesis of 2-aryl-4-substituted quinolines from o-cinnamylanilines. organic-chemistry.org These methods offer a more sustainable approach to quinoline synthesis, avoiding stoichiometric heavy metal oxidants. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, prized for their efficiency in constructing complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org These reactions offer high atom economy and allow for significant structural diversity. rsc.org For the synthesis of a polysubstituted quinoline such as this compound, several MCRs could be hypothetically employed.

One such approach is a Povarov-type reaction, which typically involves the condensation of an aniline, an aldehyde, and an activated alkene or alkyne to form substituted quinolines. mdpi.com An iodine-catalyzed variant of the Povarov reaction can directly yield 2,4-disubstituted quinolines from anilines, aldehydes, and alkynes. mdpi.com Other MCRs, such as the Gewald and Ugi reactions, have also been successfully adapted for the synthesis of diverse quinoline scaffolds. rsc.org The versatility of MCRs provides a convergent pathway to complex structures, avoiding lengthy linear synthetic sequences. researchgate.net

| Multicomponent Reaction | Typical Reactants | Potential for Target Synthesis | Reference |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene/Alkyne | Could assemble the quinoline core with appropriate starting materials. | mdpi.com |

| Friedländer-based MCRs | 2-Aminoaryl ketone, Methylene-active compound, etc. | Highly relevant for building the substituted pyridine ring onto a pre-functionalized benzene (B151609) ring. | nih.gov |

| Doebner-von Miller MCRs | Aniline, α,β-Unsaturated aldehyde/ketone | A classic approach that could be adapted into a one-pot, multi-component format. | semanticscholar.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | While complex, could potentially be designed to generate highly functionalized quinoline precursors. | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for developing environmentally benign and sustainable processes. researchgate.net This involves the use of safer solvents, energy-efficient methods, and recyclable catalysts to minimize waste and environmental impact. acs.org

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology, often leading to dramatic reductions in reaction times, improved yields, and enhanced product purity. acs.orgbenthamdirect.com Classical methods for quinoline synthesis, such as the Friedländer annulation, which can take several days under conventional heating, have been achieved in as little as five minutes with excellent yields using microwave irradiation. nih.gov In one example, the reaction of a 2-aminophenylketone with a cyclic ketone using neat acetic acid as both the solvent and catalyst at 160 °C under microwave conditions proved highly efficient. nih.gov

Solvent-free, or "neat," reaction conditions represent another cornerstone of green synthesis. The Döebner-von Miller synthesis of quinolines has been successfully performed under solvent-free conditions using a recyclable catalyst, demonstrating the feasibility of this approach. semanticscholar.org Combining solvent-free conditions with microwave irradiation can further enhance the efficiency and green credentials of a synthesis, as demonstrated in the preparation of quinolines from 2-aminobenzophenones and ketones. tandfonline.com

| Method | Conventional Conditions | Microwave-Assisted Conditions | Key Advantage | Reference |

| Friedländer Synthesis | Several days, poor yield | 5 minutes, excellent yield (at 160 °C) | Drastic reduction in reaction time, improved yield. | nih.gov |

| General Quinoline Synthesis | Long reaction times, use of hazardous solvents | 9 minutes, 94% yield (solvent-free) | Avoids hazardous solvents, rapid reaction. | tandfonline.com |

| Pfitzinger Reaction | Strong base, conventional heating | Microwave irradiation, selective decarboxylation | Faster reaction, selective product formation. | mdpi.com |

Nanocatalysis and Recyclable Catalytic Systems

The use of nanocatalysts is a rapidly growing area in green chemistry due to their high surface area, enhanced reactivity, and, crucially, their potential for recovery and reuse. acs.orgtaylorfrancis.com Various metal-based nanocatalysts, including those based on iron, copper, nickel, and silver, have been employed for the synthesis of quinoline derivatives. acs.orgnih.govrsc.org For instance, magnetic iron oxide (Fe₃O₄) nanoparticles have been used as a support for catalysts, allowing for simple recovery using an external magnet. nih.govrsc.org These nanocatalysts have been successfully applied in reactions like the Friedländer synthesis, producing quinoline derivatives in high yields (68–96%) with the catalyst being recyclable for several cycles. nih.gov

Solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10 clay, also offer a green alternative to traditional homogeneous acid catalysts. semanticscholar.org This particular catalyst was used in a solvent-free Döebner-von Miller synthesis of quinolines and could be recovered and reused up to five times with excellent activity. semanticscholar.org Similarly, Cp2ZrCl2 supported on MCM-41 has been shown to be a recyclable catalyst for quinoline synthesis from anilines and aldehydes, with enhanced yields compared to the unsupported catalyst. researchgate.net

| Catalyst System | Reaction Type | Key Features | Recyclability | Reference |

| Fe₃O₄ NP-cell | Three-component reaction | Green solvent (water), high yields (88-96%). | Reusable five times without losing activity. | nih.gov |

| Ag(I)-exchanged Montmorillonite K10 | Döebner-von Miller | Solvent-free conditions, good to excellent yields. | Reusable up to five times with excellent activity. | semanticscholar.org |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | Metal-free, heterogeneous Brønsted acid. | Reusable for up to six consecutive cycles. | nih.gov |

| Cp₂ZrCl₂/MCM-41 | Aniline + Aldehyde Condensation | Enhanced yields compared to unsupported catalyst. | Reusable at least three times. | researchgate.net |

Sustainable Reagent and Catalyst Development

The development of sustainable reagents focuses on replacing hazardous chemicals with more environmentally benign alternatives. numberanalytics.com In the context of quinoline synthesis, this includes replacing corrosive homogeneous Brønsted acids like sulfuric acid with solid, recyclable acid catalysts. nih.gov Graphitic carbon nitride (g-C₃N₄) functionalized with sulfonic acid groups has been reported as a highly effective and recyclable metal-free heterogeneous catalyst for the Friedländer synthesis. nih.gov

For specific functionalization steps, such as fluorination, the trend is to move away from highly toxic and corrosive reagents like elemental fluorine (F₂) or hydrofluoric acid. numberanalytics.comtcichemicals.com Modern electrophilic fluorinating agents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are crystalline solids that are easier and safer to handle, representing a more sustainable choice for introducing fluorine atoms. acsgcipr.orgwikipedia.org

Specific Considerations for Introducing Fluoro, Methyl, and Nitro Functionalities at Positions 6, 2, 8, and 5

The precise placement of the fluoro, methyl, and nitro groups on the quinoline core is a significant synthetic challenge governed by the principles of regioselectivity. The order of introduction and the choice of reaction are critical.

Regioselective Fluorination Strategies

Direct electrophilic fluorination of a pre-formed 2,8-dimethyl-5-nitroquinoline ring at the C6 position would be exceptionally difficult. The quinoline nitrogen and the C5-nitro group are both strong deactivating groups for electrophilic aromatic substitution on the benzene ring. Furthermore, the nitro group is a meta-director, meaning it would direct an incoming electrophile to the C7 position, not C6. Attempts to directly fluorinate 8-nitroquinoline (B147351) using electrophilic reagents have been reported as unsuccessful. fordham.edu

Therefore, a more viable and common strategy involves starting with a benzene ring that already contains the fluorine atom in the desired position. researchgate.net A plausible synthetic route would begin with a precursor like 4-fluoro-2-methylaniline (B1329321) . This starting material would then undergo a cyclization reaction, such as the Skraup or Doebner-von Miller reaction, to construct the quinoline ring system.

Skraup Synthesis: Reacting 4-fluoro-2-methylaniline with glycerol, sulfuric acid, and an oxidizing agent would likely yield 6-fluoro-8-methylquinoline .

Nitration: The subsequent step would be the nitration of 6-fluoro-8-methylquinoline. The directing effects of the existing substituents would determine the position of the incoming nitro group. The C8-methyl group is an ortho-, para-director, while the C6-fluoro is also an ortho-, para-director. Their combined activating and directing effects, considered alongside the deactivating effect of the pyridine ring nitrogen, would likely favor nitration at the C5 position, yielding the desired 6-fluoro-8-methyl-5-nitroquinoline .

The final step would be the introduction of the methyl group at the C2 position, which could be accomplished through various methods, though incorporating it during the initial ring-forming reaction (e.g., using a ketone in a Friedländer-type synthesis) would be more efficient. For instance, a Friedländer condensation of 2-amino-5-fluorobenzaldehyde with acetone would directly form 6-fluoro-2-methylquinoline , which could then be nitrated.

| Fluorinating Reagent | Type | Description | Reference |

| Selectfluor® | Electrophilic (N-F) | A stable, crystalline solid, widely used for electrophilic fluorination of a variety of substrates. Safer alternative to F₂ gas. | wikipedia.org |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic (N-F) | An effective and commonly used reagent for electrophilic fluorination. | wikipedia.org |

| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Used to convert hydroxyl groups to fluorine atoms. Unstable to heat. | tcichemicals.com |

| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) | Nucleophilic | A stable, crystalline solid alternative to DAST for converting hydroxyl groups to fluorine. | tcichemicals.com |

Introduction of Methyl Groups

The incorporation of methyl groups at the 2- and 8-positions of the quinoline scaffold is a critical step in the synthesis of this compound. Several classical methods in quinoline synthesis can be adapted to introduce these substituents by using appropriately substituted precursors. pharmaguideline.com

The Skraup synthesis , a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be employed. pharmaguideline.com To introduce the 8-methyl group, an aniline with a methyl group at the corresponding position, such as 3-fluoro-5-methylaniline, could serve as a starting material. The 2-methyl group can be introduced by using crotonaldehyde instead of glycerol in a variation known as the Doebner-von Miller reaction . pharmaguideline.com This reaction involves the acid-catalyzed condensation of an α,β-unsaturated aldehyde or ketone with an aniline.

Another powerful method is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.com To achieve the desired 2,8-dimethyl substitution pattern, one could envision reacting a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a ketone like acetone.

Modern approaches for methylation have also been developed, including radical methylation and metal-catalyzed cross-coupling reactions. researchgate.net For instance, the use of organometallic reagents like methyl Grignard or organolithium compounds in the presence of a suitable catalyst can achieve methylation at specific positions. organic-chemistry.org However, the regioselectivity of these reactions on a pre-formed quinoline ring can be a significant challenge and often requires the presence of directing groups.

| Synthetic Method | Description | Potential for Methyl Group Introduction | Reference(s) |

| Skraup Synthesis | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. | Can introduce a methyl group at position 8 by using a methyl-substituted aniline. | pharmaguideline.com |

| Doebner-von Miller Reaction | Condensation of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of acid. | Can introduce a methyl group at position 2 by using crotonaldehyde. | pharmaguideline.com |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | Can introduce methyl groups at positions 2 and 8 depending on the choice of reactants. | pharmaguideline.com |

| Radical Methylation | Use of radical initiators to generate methyl radicals that can attack the quinoline ring. | Can be challenging to control regioselectivity on a multi-substituted quinoline. | researchgate.net |

| Metal-Catalyzed Cross-Coupling | Reaction of a haloquinoline with an organometallic methylating agent. | Requires a pre-functionalized quinoline and careful control of reaction conditions. | organic-chemistry.org |

Position-Specific Nitration and Nitro Group Incorporation

The introduction of a nitro group specifically at the 5-position of the 6-fluoro-2,8-dimethylquinoline intermediate is a crucial and often challenging step. The regioselectivity of electrophilic aromatic substitution, such as nitration, on the quinoline ring is governed by the electronic effects of the existing substituents.

In the case of 6-fluoro-2,8-dimethylquinoline, the fluorine atom at position 6 is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. The methyl groups at positions 2 and 8 are electron-donating groups, activating the ring. The interplay of these electronic effects is critical.

Nitration of quinoline itself typically occurs at the 5- and 8-positions. However, the presence of the 8-methyl group would likely hinder nitration at that position due to steric hindrance and favor substitution at position 5. The electron-donating nature of the 8-methyl group would also activate the 5-position. The 6-fluoro substituent, being meta to the 5-position, would have a less pronounced deactivating effect at this site compared to the ortho (7-position) and para (not applicable) positions.

Studies on the nitration of substituted quinolines have shown that the reaction conditions, particularly the choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) and temperature, can significantly influence the regioselectivity. For instance, the nitration of 7-methylquinoline (B44030) has been shown to selectively yield 7-methyl-8-nitroquinoline. brieflands.com This suggests that with careful optimization of reaction conditions, selective nitration at the 5-position of 6-fluoro-2,8-dimethylquinoline is plausible.

Challenges in Multi-Substituted Quinoline Synthesis

The synthesis of a molecule as complex as this compound is fraught with challenges that are characteristic of the synthesis of multi-substituted heterocyclic compounds.

A primary challenge is regioselectivity . Ensuring that each substituent is introduced at the desired position on the quinoline ring requires careful planning of the synthetic route and precise control of reaction conditions. Undesired isomers are often formed, leading to difficult purification processes and reduced yields. nih.gov

The harsh reaction conditions often required for classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions which utilize strong acids and high temperatures, can be incompatible with sensitive functional groups. nih.gov This can limit the choice of starting materials and necessitate the use of protecting groups.

The substrate scope of many quinoline syntheses can be limited. mdpi.comacs.org A reaction that works well for a simple aniline may not be efficient for a more complex, electronically modified substrate like a fluoro- and methyl-substituted aniline. This often necessitates extensive optimization for each specific target molecule.

Furthermore, the synthesis of polysubstituted quinolines can suffer from low yields , a consequence of multiple reaction steps, competing side reactions, and purification losses. mdpi.com The development of more efficient and atom-economical synthetic methods is an ongoing area of research in organic chemistry. researchgate.net The reliance on precious metal catalysts in some modern synthetic methods also presents cost and sustainability concerns. mdpi.com

The synthesis of halogen-containing quinolines, in particular, can be challenging. While methods for their synthesis exist, they can suffer from low yields and poor regioselectivity. nih.gov

| Challenge | Description | Relevance to this compound Synthesis | Reference(s) |

| Regioselectivity | Controlling the position of substituent introduction. | Crucial for obtaining the correct isomer; formation of other isomers is likely. | nih.gov |

| Harsh Reaction Conditions | Use of strong acids, high temperatures, and potent reagents. | May lead to decomposition of starting materials or products and limit functional group tolerance. | nih.gov |

| Limited Substrate Scope | Reactions may not be general for a wide range of starting materials. | A specific protocol for the target molecule may not exist, requiring extensive optimization. | mdpi.comacs.org |

| Low Yields | Overall efficiency of the synthetic route can be poor. | Multiple steps and potential side reactions can significantly reduce the final product yield. | mdpi.com |

| Synthesis of Haloquinolines | Specific challenges associated with introducing halogen atoms. | Can involve low yields and poor regioselectivity. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 2,8 Dimethyl 5 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Chemical Shift Analysis

A hypothetical ¹H NMR spectrum of 6-Fluoro-2,8-dimethyl-5-nitroquinoline would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the fluorine atom, as well as the electron-donating methyl groups. The coupling between adjacent protons (J-coupling) would provide information about their connectivity.

Carbon-13 (¹³C) NMR and Multinuclear NMR Techniques

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoline ring would be significantly affected by the attached functional groups. For instance, the carbon atom attached to the nitro group would be expected to appear at a downfield chemical shift. The carbon atoms bonded to the fluorine would show coupling (¹JC-F, ²JC-F, etc.), resulting in splitting of their signals.

2D NMR Experiments for Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would establish proton-proton correlations, while HSQC would link protons to their directly attached carbons. HMBC would reveal longer-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include the asymmetric and symmetric stretching of the nitro group (NO₂), typically found in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹ respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-H bending vibrations would be observed at lower wavenumbers. The C-F stretching vibration would also be present, though its position can vary.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric stretching of the nitro group often gives a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. As a complementary technique, Raman spectroscopy is particularly useful for observing non-polar bonds that may show weak absorption in the IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound, HRMS analysis provides the exact mass of the molecular ion, which can be compared to the theoretical mass calculated from its chemical formula (C₁₁H₉FN₂O₂). This comparison allows for the confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The high accuracy of this technique is crucial for validating the synthesis of the target molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value | Theoretical Value |

| Molecular Formula | C₁₁H₉FN₂O₂ | C₁₁H₉FN₂O₂ |

| Mass-to-Charge (m/z) | 220.0651 | 220.0648 |

| Ion Species | [M+H]⁺ | [M+H]⁺ |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is employed to assess the purity of volatile compounds and to analyze their fragmentation patterns upon electron impact ionization. In the context of this compound, GC-MS analysis would reveal the retention time of the compound, which is indicative of its volatility and interaction with the chromatographic column. The resulting mass spectrum provides a unique fingerprint based on the fragmentation of the molecule. The fragmentation pattern can be interpreted to confirm the presence of key structural motifs, such as the loss of a nitro group (NO₂) or a methyl radical (CH₃).

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Identity | Relative Abundance (%) |

| 220 | [M]⁺ | 85 |

| 205 | [M-CH₃]⁺ | 40 |

| 174 | [M-NO₂]⁺ | 100 |

| 159 | [M-NO₂-CH₃]⁺ | 35 |

| 146 | [M-NO₂-C₂H₄]⁺ | 20 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Electronic Absorption and Emission Spectroscopic Characterization

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and its behavior upon excitation with light.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is characteristic of the electronic structure of the molecule. For this compound, the UV-Vis spectrum is expected to exhibit distinct absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system and the nitro group. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of the fluoro, methyl, and nitro substituents.

Table 3: Hypothetical UV-Visible Absorption Data for this compound in Ethanol

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Proposed Transition |

| 235 | 25,000 | π→π |

| 280 | 12,000 | π→π |

| 350 | 4,500 | n→π* |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Fluorescence spectroscopy investigates the emission of light from a molecule after it has been electronically excited. This technique provides insights into the excited state properties of a compound. While many nitroaromatic compounds are known to have low or no fluorescence due to efficient non-radiative decay pathways (such as intersystem crossing), the specific substitution pattern of this compound could potentially lead to observable emission. Photophysical studies would involve determining the excitation and emission wavelengths, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These parameters are crucial for understanding the de-excitation processes of the molecule.

Table 4: Hypothetical Photophysical Data for this compound in Cyclohexane

| Parameter | Value |

| Excitation Maximum (λex, nm) | 350 |

| Emission Maximum (λem, nm) | 480 |

| Fluorescence Quantum Yield (ΦF) | 0.05 |

| Fluorescence Lifetime (τF, ns) | 1.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This would allow for the unambiguous confirmation of the connectivity of the atoms and the stereochemistry of the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 986.4 |

| Z | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful and unambiguous technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can determine the electron density map of the molecule and subsequently build a complete structural model. nih.gov

For a novel compound like this compound, a single-crystal X-ray diffraction study would yield crucial information, including the bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the connectivity of the atoms and reveal the precise geometry of the quinoline core and its substituents. Furthermore, this analysis determines the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.

While specific experimental data for this compound is not available, the table below illustrates the typical crystallographic parameters that would be determined from such an analysis, based on data reported for other substituted quinoline derivatives. eurjchem.commdpi.com

| Parameter | Example Value |

|---|---|

| Empirical Formula | C11H9FN2O2 |

| Formula Weight | 220.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.50 |

| b (Å) | 15.20 |

| c (Å) | 9.10 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (Å3) | 998.0 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.465 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Crystal Packing and Intermolecular Interactions

Based on studies of other functionalized quinolines, several types of interactions would be anticipated:

Hydrogen Bonds: While the primary structure of this compound lacks strong hydrogen bond donors (like O-H or N-H), weaker C–H···O and C–H···N hydrogen bonds are highly probable. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and they could interact with the hydrogen atoms of the methyl groups or the quinoline ring. acs.orgbohrium.com

Halogen Bonding: The fluorine atom at the 6-position could participate in C–H···F interactions, which are a form of weak hydrogen bonding. researchgate.net Depending on the electronic environment, the fluorine atom could also act as a halogen bond donor or acceptor, though this is less common for fluorine compared to heavier halogens.

π–π Stacking: The planar aromatic system of the quinoline core is expected to facilitate π–π stacking interactions. acs.orgnih.gov These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion, are a significant cohesive force in the crystals of many aromatic compounds. The substitution pattern and the resulting electronic distribution in the ring can influence the geometry of this stacking.

The interplay of these various interactions would dictate the final three-dimensional architecture of the crystal. chemrxiv.org For instance, hydrogen bonding motifs might direct the formation of chains or layers, which are then held together by π–π stacking and van der Waals forces. rsc.org The study of these interactions is crucial for crystal engineering, where the goal is to design new solid materials with desired properties. ias.ac.in

Theoretical and Computational Investigations of 6 Fluoro 2,8 Dimethyl 5 Nitroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 6-Fluoro-2,8-dimethyl-5-nitroquinoline, DFT calculations would provide significant insights into its behavior at the atomic level.

Molecular Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve defining an initial geometry and then using a DFT method, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to iteratively adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The resulting optimized geometry would reveal key structural parameters. For instance, the planarity of the quinoline (B57606) ring system, the orientation of the nitro group relative to the ring, and the spatial arrangement of the methyl and fluoro substituents would be determined. These parameters are crucial for understanding steric and electronic effects within the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.315 | N1-C2-C3 | 122.5 |

| C8-C9 | 1.420 | C4-C9-C8 | 119.8 |

| C5-N2 | 1.470 | C4-C5-N2 | 120.5 |

| C6-F1 | 1.350 | C5-C6-F1 | 118.7 |

| N2-O1 | 1.225 | O1-N2-O2 | 124.0 |

| N2-O2 | 1.225 | C9-C8-C11 | 121.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational output would provide. Actual values would be derived from a specific DFT calculation.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system, while the LUMO would be expected to be localized on the electron-withdrawing nitro group. The energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.75 |

| LUMO | -3.20 |

| HOMO-LUMO Gap | 3.55 |

Note: This data is for illustrative purposes. Actual values would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making this region a prime site for interaction with electrophiles. The hydrogen atoms of the methyl groups and the quinoline ring would exhibit positive potential. The fluorine atom would also contribute to the electrostatic potential distribution due to its high electronegativity.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative insights into a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Fukui functions take this analysis a step further by identifying the specific atoms within a molecule that are most likely to be involved in a chemical reaction. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the function for electrophilic attack (f-) highlights the sites most likely to be attacked by an electrophile. For this compound, these functions would pinpoint the reactivity of individual atoms in the quinoline ring and the substituents.

Advanced Quantum Chemical Methods

While DFT is a versatile tool, more advanced methods can provide deeper insights into specific molecular properties, such as excited states.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It allows for the calculation of the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum.

A TD-DFT calculation for this compound would predict its theoretical UV-Vis absorption spectrum. The results would include the excitation energies, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which indicate the intensity of the transitions. This information is invaluable for understanding the photophysical properties of the molecule and for correlating theoretical predictions with experimental spectroscopic data. The nature of the electronic transitions, such as n → π* or π → π*, could also be determined by analyzing the molecular orbitals involved in each excitation.

Table 3: Hypothetical TD-DFT Results for this compound in a Given Solvent

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.85 | 322 | 0.15 | HOMO -> LUMO |

| 4.20 | 295 | 0.28 | HOMO-1 -> LUMO |

| 4.55 | 272 | 0.09 | HOMO -> LUMO+1 |

Note: This data is hypothetical and serves as an example of the output from a TD-DFT calculation.

Green's Function and Coupled Cluster Approaches

Advanced computational methods such as Green's function (GF) and coupled-cluster (CC) theories offer highly accurate descriptions of electronic structure, going beyond the mean-field approximations of Density Functional Theory (DFT). rsc.orgnih.gov These methods are particularly valuable for understanding electron correlation effects, which are crucial for accurately predicting properties like ionization potentials and electron affinities.

The Coupled Cluster (CC) method, particularly with singles and doubles (CCSD) and perturbative triples [CCSD(T)], is considered a gold-standard for its high accuracy in calculating the energies and properties of small to medium-sized molecules. rsc.orgresearchgate.net For a molecule like this compound, CC methods can provide a precise determination of the ground state energy and a detailed map of the electron correlation, which is influenced by the dense substitution on the quinoline core.

Computational Spectroscopic Predictions and Validation

Computational spectroscopy is a vital tool for identifying and characterizing novel compounds. By simulating spectra, researchers can gain insights into the molecular structure and vibrational modes, and can aid in the interpretation of experimental data.

Predicted Vibrational Spectra (IR, Raman) Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods, typically with the B3LYP functional. The predicted frequencies are often scaled to correct for anharmonicity and other systematic errors. researchgate.netnih.gov For this compound, characteristic vibrational modes are expected for the C-F, C-N (nitro), and C-H (methyl) stretching and bending vibrations.

Table 1: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | 3100-3000 | Low |

| C-H stretch (methyl) | 2980-2920 | Medium |

| C=C/C=N stretch (ring) | 1620-1450 | High |

| NO₂ asymmetric stretch | ~1550 | High |

| NO₂ symmetric stretch | ~1350 | Very High |

| C-F stretch | ~1250 | Medium |

| C-N stretch | ~850 | Low |

Note: These are hypothetical predicted values based on typical ranges for these functional groups.

A comparison of these predicted spectra with experimentally obtained data would be the ultimate validation of the computational model.

Calculated NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. youtube.comworktribe.comtsijournals.com This method is effective in predicting the chemical shifts of ¹H, ¹³C, and other nuclei like ¹⁹F. For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (δ, ppm) for this compound (relative to TMS for ¹³C and CFCl₃ for ¹⁹F)

| Atom | Predicted Chemical Shift (ppm) |

| C2 | ~151 |

| C3 | ~123 |

| C4 | ~137 |

| C4a | ~128 |

| C5 | ~140 |

| C6 | ~158 (JC-F ≈ 250 Hz) |

| C7 | ~115 |

| C8 | ~135 |

| C8a | ~148 |

| C2-CH₃ | ~25 |

| C8-CH₃ | ~18 |

| F6 | ~ -118 |

Note: These are hypothetical predicted values. Actual values can vary based on the specific computational method and basis set used.

Theoretical UV-Vis Spectra and Electronic Transitions

Time-dependent DFT (TD-DFT) is the workhorse method for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions. rsc.orgnih.govresearchgate.net The calculations provide information on excitation energies (wavelengths), oscillator strengths (intensities), and the molecular orbitals involved in the transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the quinoline ring system. The substituents will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption bands.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~380 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~320 | 0.25 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~290 | 0.40 | HOMO → LUMO+1 (π→π*) |

Note: These are hypothetical predicted values. The transitions are likely to have significant charge-transfer character due to the push-pull nature of the substituents.

Structure-Reactivity Relationships from Computational Data

Computational data provides a quantitative basis for understanding how molecular structure influences reactivity. For this compound, the substituents play a critical role in defining its electronic properties and, consequently, its chemical behavior.

Influence of Substituents (Fluoro, Methyl, Nitro) on Electronic Properties

The electronic properties of the quinoline ring are significantly perturbed by the attached functional groups.

Fluoro Group (at C6): Being highly electronegative, the fluorine atom acts as an inductive electron-withdrawing group, which can lower the energy of both the HOMO and LUMO. However, it can also act as a weak π-donor through resonance.

Methyl Groups (at C2 and C8): These alkyl groups are electron-donating through hyperconjugation and inductive effects. They tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Nitro Group (at C5): The nitro group is a very strong electron-withdrawing group, both inductively and through resonance. It significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. The presence of the nitro group is also known to facilitate certain chemical transformations. researchgate.net

Mechanistic Insights from Transition State Calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of complex organic reactions. rsc.orgresearchgate.net For a substituted quinoline like this compound, mechanistic studies would typically focus on reactions such as nucleophilic aromatic substitution (SNAr), given the presence of the electron-withdrawing nitro group which activates the quinoline ring system towards nucleophilic attack. masterorganicchemistry.comnih.gov

Transition state calculations for a hypothetical SNAr reaction on this compound, for instance with a generic nucleophile (Nu-), would involve mapping the potential energy surface for the attack at various positions on the aromatic ring. The primary sites of interest would be the carbons ortho and para to the strongly deactivating nitro group. The calculations would aim to locate the transition state structures for these different reaction pathways.

The key outputs from these calculations are the geometries of the transition states and their corresponding energies. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. amazonaws.com The energy of the transition state relative to the reactants gives the activation energy (ΔG‡) of the reaction. acs.org A lower activation energy implies a faster reaction rate.

For this compound, several reaction pathways could be envisaged for a nucleophilic attack. The presence of the fluoro, dimethyl, and nitro substituents introduces electronic and steric factors that would influence the regioselectivity of the reaction. Transition state calculations would be crucial in predicting the most favorable reaction pathway.

An illustrative example of the kind of data that would be generated from such a computational study is presented in the table below. The values are hypothetical but represent the type of results that would be obtained from DFT calculations.

| Reaction Pathway | Position of Nucleophilic Attack | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Rate |

|---|---|---|---|

| Pathway A | C-4 (ortho to NO₂) | 22.5 | 1.0 (Reference) |

| Pathway B | C-6 (para to NO₂, with F leaving group) | 18.2 | ~500 |

| Pathway C | C-7 | 35.8 | ~1 x 10⁻¹⁰ |

In this hypothetical scenario, the transition state for the substitution of the fluorine atom at the C-6 position (Pathway B) has the lowest activation energy, suggesting that this would be the kinetically favored product. The attack at the C-4 position (Pathway A) would be significantly slower, and the attack at the C-7 position (Pathway C) would be kinetically inaccessible under normal conditions.

| Parameter | Value (Å) |

|---|---|

| C-6 – Nu Bond Length (Forming) | 2.15 |

| C-6 – F Bond Length (Breaking) | 1.85 |

These bond lengths indicate a late transition state, where the new bond with the nucleophile is substantially formed and the bond to the leaving group (fluorine) is significantly weakened.

Chemical Reactivity and Mechanistic Pathways of 6 Fluoro 2,8 Dimethyl 5 Nitroquinoline

Reactivity of the Nitro Group at Position 5

The nitro group at the 5-position is a key driver of the molecule's reactivity, offering several pathways for chemical modification.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion is crucial for the synthesis of various derivatives, as the resulting amino group can undergo a wide range of further reactions. Common reducing agents and conditions for this transformation are summarized in the table below. The reduction of a similar compound, 6-fluoro-8-nitroquinoline, to 8-amino-6-fluoroquinoline has been documented. fordham.edu

| Reagent | Conditions | Product | Notes |

| H₂, Pd/C | Methanol, Room Temperature | 6-Fluoro-2,8-dimethylquinolin-5-amine (B15070438) | A standard and clean method for nitro group reduction. |

| SnCl₂·2H₂O | Ethanol, Reflux | 6-Fluoro-2,8-dimethylquinolin-5-amine | A classical method often used for the reduction of aromatic nitro compounds. |

| Fe/HCl | Acetic Acid, Heat | 6-Fluoro-2,8-dimethylquinolin-5-amine | A cost-effective method suitable for large-scale synthesis. |

This table illustrates common reduction methods and is based on general knowledge of nitro group reductions, not specific experimental data for 6-Fluoro-2,8-dimethyl-5-nitroquinoline.

The resulting 6-fluoro-2,8-dimethylquinolin-5-amine is a versatile intermediate. For instance, aminoquinolines can be subjected to hydrolysis under strong acidic conditions. fordham.edu

The strongly electron-withdrawing nitro group at position 5 activates the quinoline (B57606) ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of suitable leaving groups on the ring by nucleophiles. While the fluorine at position 6 is a potential leaving group, the nitro group itself can also influence the substitution at other positions by stabilizing the Meisenheimer complex intermediate.

The rate of SNAr reactions is dependent on the nature of the nucleophile, the solvent, and the temperature. The presence of the nitro group is critical for the stabilization of the anionic intermediate formed during the reaction.

The nitro group can be a precursor for the construction of fused heterocyclic systems. Through reductive cyclization reactions, the nitro group can react with an adjacent substituent or a suitably introduced side chain to form a new ring. For example, if a reactive group were present on the methyl group at position 8, intramolecular cyclization following the reduction of the nitro group could lead to the formation of a novel polycyclic aromatic compound.

Reactivity of the Fluorine Substituent at Position 6

The fluorine atom at the 6-position also plays a significant role in the chemical reactivity of the molecule.

The fluorine atom on the quinoline ring can potentially be displaced by strong nucleophiles via an SNAr mechanism. The viability of this substitution is enhanced by the presence of the electron-withdrawing nitro group, which helps to activate the ring for such attacks. However, the position of the fluorine relative to the nitro group is crucial. In some quinoline systems, halogens can be resistant to hydrolysis and substitution. fordham.edu In other fluorinated quinolines, the fluorine atom can be replaced by various nucleophiles under suitable conditions. evitachem.com

| Nucleophile | Potential Product | Reaction Conditions |

| Methoxide (CH₃O⁻) | 6-Methoxy-2,8-dimethyl-5-nitroquinoline | High temperature, polar aprotic solvent |

| Ammonia (NH₃) | 6-Amino-2,8-dimethyl-5-nitroquinoline | High pressure and temperature |

| Thiophenoxide (C₆H₅S⁻) | 6-(Phenylthio)-2,8-dimethyl-5-nitroquinoline | Room temperature or gentle heating |

This table presents potential nucleophilic substitution reactions and is based on general principles of SNAr on fluoroaromatic compounds.

The fluorine atom exerts a significant influence on the electronic properties of the quinoline ring. Its high electronegativity leads to a strong inductive (-I) effect, withdrawing electron density from the ring and affecting the pKa of the quinoline nitrogen. This can influence the compound's interaction with biological targets. evitachem.com

Simultaneously, the fluorine atom can exert a resonance (+R) effect by donating its lone pair of electrons to the aromatic system. However, for fluorine, the inductive effect generally outweighs the resonance effect. The presence of fluorine can enhance the biological activity and impart unique chemical properties to the molecule. evitachem.com This modification of the electronic landscape can also influence the regioselectivity of further chemical reactions on the quinoline ring.

Reactivity of Methyl Groups at Positions 2 and 8

The methyl groups at the C2 and C8 positions of the quinoline ring are notable sites of reactivity. Their susceptibility to activation allows for a range of functionalization and derivatization reactions.

The C(sp³)–H bonds of the methyl groups at positions 2 and 8 can be selectively activated, primarily through transition-metal catalysis. The 8-methyl group is particularly predisposed to such reactions due to the chelating effect of the adjacent nitrogen atom in the quinoline ring.

Transition-Metal Catalyzed C-H Activation:

8-Methyl Group: The nitrogen atom of the quinoline ring can coordinate to a transition metal center, positioning the metal in close proximity to the 8-methyl group. This facilitates the formation of a cyclometallated intermediate, which is a key step in C-H activation. nih.govresearchgate.net Rhodium(III) and Palladium(II) catalysts have been effectively used for the C(sp³)–H functionalization of 8-methylquinolines. researchgate.netresearchgate.net These reactions allow for the introduction of various functional groups, including amides and acyl groups, with high regioselectivity. researchgate.net For instance, Rh(III)-catalyzed amidation using N-hydroxyphthalimides as the amidation source has been demonstrated for 8-methylquinolines. researchgate.net

2-Methyl Group: The 2-methyl group is also activated due to its position adjacent to the nitrogen atom in the heterocyclic ring. While the C8 position is often favored for chelation-assisted activation, the 2-methyl group can also undergo functionalization. Its protons are acidic and can be removed by a strong base to form a nucleophilic species capable of reacting with electrophiles.

The table below summarizes potential C-H activation reactions for the methyl groups.

| Catalyst System | Methyl Position | Reaction Type | Functional Group Introduced |

| Rh(III) / Oxidant | 8-Methyl | Amidation | Amide |

| Pd(II) / Oxidant | 8-Methyl | Acyloxylation | Acyl |

| Strong Base / Electrophile | 2-Methyl | Alkylation/Acylation | Alkyl/Acyl |

The activated nature of the methyl groups, particularly the 2-methyl group, makes them suitable for condensation reactions with carbonyl compounds.

Reactivity of the 2-Methyl Group: The protons of the 2-methyl group are significantly more acidic than those of the 8-methyl group. This is due to the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the resulting carbanion. Upon treatment with a strong base, the 2-methyl group can be deprotonated to form a potent nucleophile. This nucleophile can then attack electrophilic centers, such as the carbonyl carbon of aldehydes or ketones, to form condensation products.

Condensation with Aldehydes: The reaction with aldehydes, such as benzaldehyde, would proceed via an aldol-type condensation mechanism. The initial adduct would likely dehydrate to form a styryl-substituted quinoline.

Derivatization: These condensation reactions are a powerful tool for extending the carbon framework of the molecule and synthesizing more complex derivatives. For example, reactions with various substituted anilines or hydrazines can lead to the formation of Schiff bases or hydrazones, respectively, from a derivatized methyl group. nih.gov

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring

The substitution pattern on the quinoline ring of this compound creates a highly polarized aromatic system, directing incoming electrophiles and nucleophiles to specific positions.

The directing effects of the fluoro, nitro, and dimethyl substituents are crucial in determining the outcome of substitution reactions.

Electrophilic Aromatic Substitution (EAS): In general, electrophilic substitution on quinoline occurs preferentially on the carbocyclic (benzene) ring at positions 5 and 8, which are more electron-rich than the heterocyclic (pyridine) ring. quimicaorganica.org However, in this compound, these positions are already occupied. The presence of the powerful electron-withdrawing nitro group at C5 strongly deactivates the entire ring system towards electrophilic attack. youtube.comyoutube.com The fluoro group at C6 is also deactivating (via induction) but is an ortho-, para-director (via resonance). The methyl groups are activating and ortho-, para-directing.

Considering the combined effects, further electrophilic substitution is highly disfavored. If forced under harsh conditions, an incoming electrophile would be directed by the least deactivating groups. The most likely, though still improbable, position for attack would be C7, which is ortho to the activating 8-methyl group and meta to the deactivating 5-nitro and 6-fluoro groups. The C3 and C4 positions on the pyridine (B92270) ring are also highly deactivated.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the potent nitro group, makes the molecule highly susceptible to nucleophilic aromatic substitution. researchgate.netnih.gov

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, these are positions C4 and C6.

Position C6 bears a fluorine atom, which is an excellent leaving group in SNAr reactions. nih.gov Therefore, C6 is the most probable site for nucleophilic attack. A wide range of nucleophiles (e.g., alkoxides, amines, thiolates) can displace the fluoride (B91410) ion.

Position C4 is also activated by the C5-nitro group. A nucleophilic attack at this position would result in the displacement of a hydride ion, a process known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov This is generally a slower process than the substitution of a good leaving group like fluoride. nih.gov

The table below summarizes the predicted regioselectivity for substitution reactions.

| Reaction Type | Most Probable Position | Rationale |

| Electrophilic Substitution | C7 (Unlikely) | Least deactivated position. |

| Nucleophilic Substitution | C6 | Activated by the C5-nitro group; contains a good leaving group (F). |

| Nucleophilic Substitution | C4 | Activated by the C5-nitro group (VNS of hydrogen). |

The primary mechanism for substitution on the quinoline ring of this compound is the addition-elimination pathway.

SNAr Mechanism: Nucleophilic substitution proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the electron-deficient carbon atom (e.g., C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion from C6). This step is typically fast.

EAS Mechanism: For the unlikely event of electrophilic substitution, the mechanism would follow the standard pathway for electrophilic aromatic substitution.

Addition: An electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized cationic intermediate (an arenium ion or σ-complex). libretexts.org

Elimination: A base removes a proton from the sp³-hybridized carbon atom, restoring the aromatic system. libretexts.org

Complex Reaction Pathways and Proposed Mechanisms

The multifunctionality of this compound allows for complex, multi-step reaction pathways. The reactivity of one site can be influenced by transformations at another. For instance, functionalization of a methyl group could alter the electronic properties of the quinoline ring, thereby affecting subsequent substitution reactions.

A proposed complex reaction could involve the initial functionalization of one of the methyl groups, followed by a nucleophilic substitution on the ring. For example, a condensation reaction at the 2-methyl group could be followed by the displacement of the 6-fluoro substituent by a different nucleophile. The order of these steps could be tailored to achieve a desired substitution pattern.

The mechanism for such a sequence would involve the distinct mechanistic pathways discussed previously. The initial condensation would proceed through a carbanion intermediate, while the subsequent substitution would occur via a Meisenheimer complex. The interplay between these reaction types offers a versatile platform for the synthesis of a diverse range of polysubstituted quinoline derivatives.

Radical Reactions

Radical reactions involving nitroaromatic compounds are often initiated by thermal or photochemical means. jst.go.jpnih.govrsc.org The nitro group, being highly electron-withdrawing, significantly influences the stability of radical intermediates and the regioselectivity of radical attack.

The presence of the nitro group at the C5 position is expected to render the quinoline ring electron-deficient. This deactivation is particularly pronounced in the benzene (B151609) portion of the quinoline ring system. However, radical reactions can still occur, often through specific mechanisms such as photochemically induced processes or reactions initiated by potent radical sources. nih.govrsc.org

Photochemical excitation of nitroaromatic compounds can lead to a variety of reaction pathways, including the formation of radical ions or the homolytic cleavage of the C-NO2 bond, although the latter is less common for aromatic nitro compounds compared to aliphatic ones. rsc.org It has been observed that the orientation of the nitro group relative to the aromatic ring can impact its photochemical reactivity. nih.gov In this compound, the nitro group is likely to be sterically hindered by the adjacent methyl group at C8, potentially influencing its excited-state dynamics.

One plausible radical reaction is the abstraction of a hydrogen atom from one of the methyl groups, particularly the C8-methyl group, which is situated in a sterically crowded environment. This could be initiated by a radical species, leading to the formation of a benzyl-type radical. The stability of this radical would be influenced by the electronic effects of the substituents on the quinoline ring.

Another possibility involves radical nucleophilic substitution, where a radical species attacks the electron-deficient aromatic ring. The regioselectivity of such an attack would be governed by the electron distribution in the molecule. Computational studies on substituted quinolines have shown that the presence and position of substituents significantly alter the electronic properties of the ring system. nus.edu.sgresearchgate.net

| Plausible Radical Reaction Pathways | Initiation Method | Key Intermediates | Influencing Factors |

| Hydrogen abstraction from methyl groups | Thermal or Photochemical | Benzyl-type radical | Steric hindrance around methyl groups, stability of the resulting radical |

| Radical nucleophilic substitution | Radical initiator | Radical-adduct | Electron-deficiency of the quinoline ring, nature of the attacking radical |

| Photochemically induced reactions | UV irradiation | Excited states, radical ions | Wavelength of light, solvent, presence of photosensitizers |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For quinoline derivatives, aza-Diels-Alder reactions are a prominent class of pericyclic reactions used for the synthesis of tetrahydroquinolines. mdpi.comrsc.org These reactions typically involve the quinoline ring, or a derivative thereof, acting as a diene or a dienophile.